Diisobutyl succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

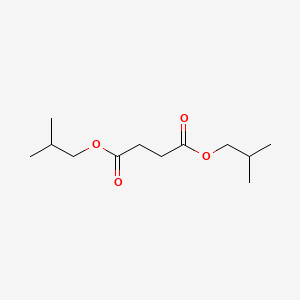

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOAPBRVQHMEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052734 | |

| Record name | Diisobutyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-06-4 | |

| Record name | Diisobutyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1,4-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1241X4J800 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Diisobutyl Succinate from Succinic Anhydride and Isobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diisobutyl succinate from succinic anhydride and isobutanol. The document details the chemical reaction, experimental protocols, and relevant quantitative data, tailored for professionals in research and development.

Introduction

This compound is a diester of succinic acid and isobutanol. It finds applications as a solvent, plasticizer, and intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients. The synthesis from succinic anhydride and isobutanol is a common and efficient method, proceeding via a two-step esterification reaction. Understanding the reaction mechanism, optimizing reaction conditions, and employing appropriate analytical techniques are crucial for achieving high yields and purity.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from succinic anhydride and isobutanol is a classic example of esterification. The reaction proceeds in two main stages:

-

Ring-opening mono-esterification: Isobutanol, a nucleophile, attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a monoester, isobutyl hydrogen succinate. This initial step is typically rapid.

-

Di-esterification: The second molecule of isobutanol reacts with the carboxylic acid group of the monoester to form the diester, this compound, and water. This step is a reversible reaction and is often the rate-limiting step. To drive the equilibrium towards the product, this step is often catalyzed by an acid and may involve the removal of water.

The overall reaction is as follows:

Succinic Anhydride + 2 Isobutanol ⇌ this compound + Water

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

3.1. Materials and Equipment

-

Reactants: Succinic anhydride (≥99%), Isobutanol (≥99%)

-

Apparatus: Round bottom flask, condenser, magnetic stirrer, heating mantle or oil bath, drying tube, rotary evaporator.

-

Analytical: Nuclear Magnetic Resonance (NMR) spectrometer.

3.2. Synthesis Procedure

A common laboratory-scale procedure for the synthesis of this compound is as follows[1]:

-

To a 100 mL round bottom flask, add succinic anhydride (25 g, 250 mmol).

-

Add an initial portion of approximately 5 mL of isobutanol to the flask.

-

Equip the flask with a condenser and a drying tube, and begin magnetic stirring.

-

Heat the flask in an oil bath to approximately 120°C. The succinic anhydride will melt, and the solution will begin to reflux.

-

Over the next 30 minutes, slowly add an additional 20 mL of isobutanol.

-

Continue refluxing the reaction mixture until completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of water formation.

-

After the reaction is complete, cool the flask to room temperature.

-

Remove the excess isobutanol and any volatile impurities using a rotary evaporator.

-

Further dry the product under high vacuum to remove any remaining traces of unreacted alcohol.

Quantitative Data

The efficiency of the synthesis is evaluated based on yield and purity.

| Parameter | Value | Method of Determination | Reference |

| Reactants | |||

| Succinic Anhydride | 25 g (250 mmol) | - | [1] |

| Isobutanol | ~25 mL | - | [1] |

| Conditions | |||

| Temperature | ~120°C | - | [1] |

| Results | |||

| Yield | Quantitative | Gravimetric | [1] |

| Purity | 98.9% | 1H-NMR in CDCl3 | [1] |

Table 1: Summary of Quantitative Data for this compound Synthesis

Catalysis

While the uncatalyzed reaction can proceed at elevated temperatures, the use of a catalyst can significantly increase the reaction rate, particularly for the second esterification step. Common catalysts for esterification reactions include:

-

Acid Catalysts:

-

Homogeneous: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH). These are highly effective but can be difficult to separate from the product and may cause side reactions at high temperatures.

-

Heterogeneous: Acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia. These offer the advantage of easy separation and reusability. For instance, macroporous cation exchange resins like D-72, A-39W, or NKC-9 have been used for the synthesis of dibutyl succinate from succinic acid and butanol.[2]

-

The reaction of succinic anhydride with methanol has been shown to be catalyzed by sulfuric acid, following a first-order rate expression with respect to each component.[3] A similar kinetic behavior can be anticipated for the reaction with isobutanol.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The 1H-NMR spectrum of this compound is expected to show characteristic signals for the isobutyl and succinate protons. A purity of 98.9% has been confirmed by 1H-NMR in CDCl3.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of the ester carbonyl group (C=O) around 1730 cm-1 and the absence of the broad O-H stretch of the carboxylic acid intermediate and the characteristic anhydride carbonyl peaks.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound (C₁₂H₂₂O₄, MW: 230.3 g/mol ).[4]

Conclusion

The synthesis of this compound from succinic anhydride and isobutanol is a straightforward and high-yielding process. The reaction proceeds through a ring-opening mechanism followed by a second esterification. While the reaction can be performed thermally, the use of an acid catalyst can improve the reaction rate. The protocol described, coupled with appropriate analytical characterization, provides a reliable method for producing high-purity this compound for various research and development applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN103342638B - Preparation method of dibutyl succinate - Google Patents [patents.google.com]

- 3. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]

- 4. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diisobutyl Succinate: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties of diisobutyl succinate, a key solvent and intermediate in various chemical manufacturing processes. It further outlines the methodologies for its structure elucidation using modern spectroscopic techniques.

Core Chemical Properties

This compound, with the IUPAC name bis(2-methylpropyl) butanedioate, is a diester of succinic acid and isobutanol.[1] It is a colorless liquid with a faint, pleasant odor. The key physicochemical properties of this compound are summarized in the table below, providing a valuable resource for researchers and chemical engineers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₄ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| Boiling Point | 252.6 °C at 760 mmHg | BOC Sciences |

| Density | 0.982 g/cm³ | BOC Sciences |

| Refractive Index | 1.434 | ChemBK |

| Flash Point | 109.8 °C | ChemBK |

| Melting Point | Not available (likely low) | N/A |

| LogP | 2.87 | SIELC Technologies |

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline the generalized procedures for the analysis of a liquid ester like this compound.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired using a high-field NMR spectrometer. A standard one-pulse experiment is typically sufficient. Key parameters to be set include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph, which separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform film.

-

Data Acquisition: The prepared sample is placed in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Spectroscopic Data Interpretation

The following sections detail the expected spectral features for this compound and how they contribute to its structure elucidation.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule.

-

-CH₂- (succinate backbone): A singlet in the region of 2.5-2.7 ppm, corresponding to the four equivalent protons of the central methylene groups.

-

-OCH₂- (isobutyl group): A doublet in the region of 3.8-4.1 ppm, corresponding to the two protons on the carbon adjacent to the ester oxygen. The splitting is due to coupling with the adjacent methine proton.

-

-CH- (isobutyl group): A multiplet (septet) in the region of 1.8-2.0 ppm, corresponding to the single proton of the methine group.

-

-CH₃ (isobutyl group): A doublet in the region of 0.9-1.0 ppm, corresponding to the six equivalent protons of the two methyl groups.

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four signals, one for each unique carbon environment.

-

C=O (carbonyl): In the range of 170-175 ppm.

-

-OCH₂-: In the range of 70-75 ppm.

-

-CH₂- (succinate): In the range of 28-32 ppm.

-

-CH-: In the range of 27-31 ppm.

-

-CH₃: In the range of 18-22 ppm.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at an m/z of 230. The fragmentation pattern is characteristic of esters and will include key fragment ions resulting from the cleavage of the ester linkages. Expected fragments include:

-

m/z 175: Loss of an isobutoxy radical (-OCH₂CH(CH₃)₂).

-

m/z 117: The succinyl fragment [O=C-CH₂CH₂-C=O]⁺.

-

m/z 74: The isobutoxycarbonyl fragment [O=C-OCH₂CH(CH₃)₂]⁺.

-

m/z 57: The isobutyl cation [CH₂CH(CH₃)₂]⁺.

-

m/z 41: The allyl cation [C₃H₅]⁺.

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester functional group.

-

C=O Stretch: A strong, sharp absorption band in the region of 1730-1750 cm⁻¹. This is the most prominent peak in the spectrum and is a definitive indicator of the ester group.

-

C-O Stretch: Two distinct stretching vibrations for the C-O single bonds of the ester group will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-H Stretch: Absorption bands corresponding to the stretching of the C-H bonds of the alkyl groups will be observed in the region of 2850-3000 cm⁻¹.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential chemical properties and a detailed framework for the structure elucidation of this compound. The combination of these spectroscopic techniques provides unambiguous confirmation of its molecular structure.

References

Spectroscopic Profile of Diisobutyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diisobutyl succinate, a key chemical intermediate and additive. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for scientific professionals.

Chemical Structure and Properties

This compound, with the IUPAC name bis(2-methylpropyl) butanedioate, is an organic compound with the molecular formula C12H22O4 and a molecular weight of approximately 230.30 g/mol .[1] Its structure consists of a central succinate moiety esterified with two isobutyl groups.

Structure:

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of an experimental ¹H NMR spectrum in the searched literature, a predicted spectrum was generated to provide expected chemical shifts, multiplicities, and coupling constants. The prediction is based on computational models and provides a reliable estimation for the proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.87 | Doublet (d) | 4H | -O-CH₂ -CH(CH₃)₂ |

| ~2.60 | Singlet (s) | 4H | -CO-CH₂ -CH₂ -CO- |

| ~1.95 | Nonet (non) | 2H | -CH₂-CH (CH₃)₂ |

| ~0.93 | Doublet (d) | 12H | -CH( CH₃ )₂ |

Note: Predicted values are estimates and may differ slightly from experimental results.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides insights into the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~172.5 | C =O |

| ~70.8 | -O-CH₂ - |

| ~29.1 | -CO-CH₂ - |

| ~27.8 | -CH (CH₃)₂ |

| ~19.0 | -CH(CH₃ )₂ |

Note: Data extracted from spectral databases and may be subject to minor variations based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Note: The spectrum was recorded in a solution of carbon tetrachloride (CCl₄) and carbon disulfide (CS₂).[2][3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation of the molecule, providing valuable structural information.

Table 4: Major Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 157 | High | [M - C₄H₉O]⁺ |

| 101 | High | [CH₂CH₂COOCH₂CH(CH₃)₂]⁺ |

| 57 | High | [C₄H₉]⁺ (isobutyl cation) |

| 56 | Moderate | [C₄H₈]⁺ |

Note: The molecular ion peak (M⁺) at m/z 230 is often of low abundance or not observed in the EI spectrum of esters.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. For ¹H NMR, the spectral width is set to cover the range of 0-10 ppm. For ¹³C NMR, a wider spectral width is used, typically 0-200 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: As a liquid, this compound can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent that has minimal IR absorption in the regions of interest, such as carbon tetrachloride (CCl₄).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent is first collected and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points. The eluent from the GC is then introduced into the ion source of a mass spectrometer. In the ion source, the sample molecules are ionized, typically by electron impact (EI). The resulting ions and fragment ions are then separated by their mass-to-charge ratio by the mass analyzer and detected.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Thermal Analysis of Diisobutyl Succinate: A Technical Guide

Introduction

Diisobutyl succinate is a diester of succinic acid and isobutanol, finding applications as a plasticizer and in the formulation of various resins. Understanding its thermal behavior is crucial for its application in materials science, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the limited availability of specific experimental data for this compound in public literature, this guide combines its known physical properties with established methodologies for the thermal analysis of liquid organic compounds. The presented thermal events are based on theoretical calculations and data from analogous succinate esters.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C12H22O4 | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| Boiling Point | 252.6 °C at 760 mmHg | [1] |

| Density | 0.982 g/cm³ | [1] |

| Flash Point | 109.8 °C | [1] |

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses on this compound are outlined below. These protocols are designed to ensure the acquisition of high-quality, reproducible data for a liquid sample.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is pure and free of contaminants.

-

Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA crucible (e.g., alumina or platinum). For volatile liquids like this compound, a hermetic pan with a pinhole lid is recommended to control evaporation.[2]

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Use an empty crucible of the same material as a reference.

-

Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3] This heating rate provides a good balance between resolution and experiment time.

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as boiling.

Instrumentation: A calibrated differential scanning calorimeter is required.

Procedure:

-

Sample Preparation:

-

Using a microliter syringe, accurately dispense 2-5 mg of this compound into a hermetic aluminum DSC pan.[4][5]

-

Hermetically seal the pan to prevent sample evaporation before the boiling point is reached.[4][5] For boiling point determination, a pan with a pinhole lid can be used to allow for controlled vaporization.

-

-

Instrument Setup:

-

Place the sealed sample pan in the DSC sample cell.

-

Place an empty, sealed hermetic pan of the same type in the reference cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[6]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min. This temperature range will encompass the boiling point of this compound.

-

Record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

The boiling point is identified as the onset temperature of the large endothermic peak corresponding to vaporization.

-

Predicted Thermal Behavior and Data Interpretation

Thermogravimetric Analysis (TGA)

The TGA curve of this compound is expected to show a single, significant mass loss step corresponding to its volatilization and subsequent thermal decomposition.

-

Vaporization: A gradual mass loss is anticipated as the temperature approaches the boiling point (252.6 °C).

-

Decomposition: Above the boiling point, thermal decomposition is expected to occur. For succinate esters, decomposition often proceeds via ester pyrolysis mechanisms.[7]

| Predicted Thermal Event | Onset Temperature (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) |

| Vaporization/Decomposition | ~200 - 250 | ~260 - 300 | ~100 |

Differential Scanning Calorimetry (DSC)

The DSC thermogram of this compound is expected to be characterized by a prominent endothermic event.

-

Boiling: A sharp and large endothermic peak will be observed, corresponding to the boiling of the liquid. The onset of this peak should correlate with the literature boiling point of 252.6 °C.

| Predicted Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Vaporization (ΔHv) |

| Boiling | ~252 | ~255 - 260 | To be determined experimentally |

Visualizations

Experimental Workflow

The logical flow of conducting a thermal analysis experiment, from sample preparation to final data interpretation, is depicted below.

Caption: Workflow for TGA and DSC analysis.

Plausible Thermal Decomposition Pathway

The thermal decomposition of esters can proceed through various mechanisms, including β-hydride elimination. A plausible pathway for the decomposition of this compound is illustrated below. This is a generalized representation, and the actual decomposition may be more complex.

Caption: A possible thermal decomposition pathway.

This technical guide provides a framework for the thermal analysis of this compound using TGA and DSC. While direct experimental data is sparse, the provided protocols and predicted behaviors, based on the compound's physicochemical properties and the behavior of related succinate esters, offer a solid foundation for researchers and professionals in drug development and materials science. Experimental verification of the predicted thermal events is recommended to obtain precise data for specific applications.

References

- 1. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tainstruments.com [tainstruments.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 7. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s | MDPI [mdpi.com]

Rheological properties of Diisobutyl succinate at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the rheological properties of Diisobutyl succinate, a key excipient and solvent in various pharmaceutical and industrial applications. Understanding its flow behavior at different temperatures is crucial for process optimization, formulation development, and ensuring product quality and performance. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes available information on its physical properties and presents data for a closely related succinate ester, Diethyl succinate, to illustrate expected rheological behavior. Furthermore, detailed experimental protocols for rheological characterization are provided to enable researchers to generate specific data for their applications.

Physicochemical Properties of this compound

This compound is the diester of isobutyl alcohol and succinic acid. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 925-06-4 | [1] |

| Molecular Formula | C12H22O4 | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 274 °C | [2] |

| Melting Point | -29 °C | [2] |

| Density | 0.98 g/cm³ | [2] |

Temperature-Dependent Rheological Behavior (with Diethyl Succinate as an analogue)

The following table presents the density and viscosity of pure Diethyl succinate at various temperatures, which can be used as a qualitative and comparative reference for this compound.[4]

| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) |

| 283.15 | 1.054 | 2.83 |

| 293.15 | 1.044 | 2.24 |

| 303.15 | 1.034 | 1.80 |

| 313.15 | 1.024 | 1.47 |

| 323.15 | 1.014 | 1.22 |

| 333.15 | 1.004 | 1.03 |

| 343.15 | 0.994 | 0.87 |

| 353.15 | 0.984 | 0.75 |

| 363.15 | 0.974 | 0.65 |

Data extracted from a study on Diethyl succinate for illustrative purposes.[4]

Experimental Protocols for Rheological Characterization

To obtain precise rheological data for this compound at different temperatures, the following experimental protocols are recommended. These are generalized methods based on standard practices for characterizing low-viscosity organic liquids.[5][6]

Measurement of Viscosity

Apparatus:

-

Ostwald viscometer (or a comparable capillary viscometer)[5][7]

-

Temperature-controlled water bath[5]

-

Stopwatch[7]

-

Pipette and suction bulb[7]

-

Analytical balance[7]

Procedure:

-

Cleaning and Calibration: Thoroughly clean the viscometer with a suitable solvent (e.g., acetone) and dry it completely. Calibrate the viscometer using a standard liquid of known viscosity (e.g., deionized water) at a specific temperature.

-

Sample Preparation: Ensure the this compound sample is free of any particulate matter.

-

Temperature Equilibration: Place the viscometer in the temperature-controlled water bath set to the desired temperature. Allow sufficient time for the viscometer and the sample to reach thermal equilibrium.

-

Measurement:

-

Using a pipette, introduce a precise volume of this compound into the larger arm of the viscometer.

-

Apply suction to the smaller arm to draw the liquid up past the upper fiducial mark.

-

Release the suction and start the stopwatch as the liquid meniscus passes the upper fiducial mark.

-

Stop the stopwatch when the meniscus passes the lower fiducial mark.

-

Repeat the measurement at least three times to ensure reproducibility.

-

-

Calculation: The kinematic viscosity (ν) can be calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time. The dynamic viscosity (η) is then calculated as η = ν * ρ, where ρ is the density of the liquid at the same temperature.

Measurement of Density

Apparatus:

-

Vibrating tube densimeter or a pycnometer[4]

-

Temperature-controlled water bath

-

Analytical balance

Procedure (using a pycnometer):

-

Cleaning and Calibration: Clean and dry the pycnometer thoroughly. Determine the volume of the pycnometer by filling it with deionized water of a known temperature and density and weighing it.

-

Sample Preparation: Ensure the this compound sample is at the desired temperature.

-

Measurement:

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in the temperature-controlled water bath to allow it to reach thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it.

-

-

Calculation: The density (ρ) is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Logical Relationship between Temperature and Viscosity

The relationship between temperature and the viscosity of a liquid like this compound is fundamentally inverse. As temperature increases, the viscosity decreases. This is due to the increased thermal energy of the molecules, which overcomes the intermolecular forces of attraction, allowing them to move more freely past one another.

Experimental Workflow for Rheological Characterization

The following diagram outlines a logical workflow for the experimental determination of the rheological properties of this compound at various temperatures.

References

- 1. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibutyl succinate CAS#: 141-03-7 [m.chemicalbook.com]

- 3. Relationship dynamic viscosity and inverse absolute temperature to the concentrated solutions – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Solubility of Diisobutyl succinate in common laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diisobutyl succinate in common laboratory solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document focuses on providing a sound theoretical understanding of its expected solubility, detailed experimental protocols for its determination, and an estimated value for its aqueous solubility.

Introduction to this compound

This compound (DIBuS) is a diester of succinic acid and isobutanol, with the chemical formula C₁₂H₂₂O₄. It is a colorless liquid with applications as a plasticizer, solvent, and fragrance ingredient. A thorough understanding of its solubility is crucial for its effective use in various research, development, and industrial applications, including formulation development and chemical synthesis.

Predicted and Estimated Solubility of this compound

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in scientific literature. However, based on its chemical structure and the general principles of solubility ("like dissolves like"), a qualitative and, in some cases, an estimated quantitative assessment can be made.

Data Presentation

The following table summarizes the available estimated and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Polarity | Estimated/Predicted Solubility |

| Water | H₂O | High | Very Low (Estimated: 55.61 mg/L at 25 °C)[1] |

| Methanol | CH₃OH | High | Moderately Soluble to Soluble |

| Ethanol | C₂H₅OH | High | Moderately Soluble to Soluble |

| Acetone | C₃H₆O | Medium | Soluble to Freely Soluble |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble to Freely Soluble |

| Dichloromethane | CH₂Cl₂ | Medium | Soluble to Freely Soluble |

| Hexane | C₆H₁₄ | Low | Soluble to Freely Soluble |

Note: The qualitative descriptions (e.g., "Moderately Soluble," "Soluble") are predictions based on the chemical structure of this compound and the properties of the solvents. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound in specific solvents, experimental determination is necessary. The following are detailed methodologies for two common and effective techniques.

Gravimetric Method (Shake-Flask)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved this compound is essential to ensure saturation.

-

Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved this compound has fully sedimented, leaving a clear supernatant.

-

Alternatively, centrifugation can be used to accelerate the separation of the excess solute.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause degradation of the this compound).

-

Once the solvent is completely removed, re-weigh the container with the non-volatile this compound residue.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the this compound residue by the volume of the supernatant taken. The results are typically expressed in g/L, mg/mL, or molarity.

-

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a chromophore that absorbs light in the UV-Vis spectrum and the solvent does not interfere with the absorbance.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (steps 1 and 2) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

Biodegradation pathway of Diisobutyl succinate in soil

An In-depth Technical Guide to the Biodegradation Pathway of Diisobutyl Succinate in Soil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diester of succinic acid and isobutanol, is utilized in various industrial applications. Understanding its environmental fate, particularly its biodegradation in soil, is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the predicted biodegradation pathway of this compound in a soil environment. It outlines the key enzymatic reactions, intermediate metabolites, and eventual mineralization. Furthermore, this guide details the experimental protocols necessary to study and quantify this biodegradation process, offering a framework for researchers in environmental science and drug development.

Introduction

This compound (DIBs) is a specialty chemical with applications as a solvent, flavoring agent, and in the formulation of various consumer products. Its introduction into the environment, either directly or indirectly, necessitates a thorough understanding of its persistence and degradation. Biodegradation by soil microorganisms is a primary mechanism for the removal of organic compounds from the terrestrial environment. This guide synthesizes the current understanding of ester biodegradation to propose a detailed pathway for DIBs in soil and provides the methodologies to investigate this process.

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound in soil is anticipated to be a multi-step process initiated by extracellular enzymes, followed by the intracellular metabolism of the resulting products by a diverse community of soil microorganisms. The proposed pathway involves an initial hydrolysis followed by the degradation of the constituent alcohol and acid.

Step 1: Enzymatic Hydrolysis

The primary and rate-limiting step in the biodegradation of this compound is the hydrolysis of its two ester bonds. This reaction is catalyzed by extracellular esterases or lipases secreted by soil microorganisms, such as bacteria and fungi. The hydrolysis of one mole of this compound yields one mole of succinic acid and two moles of isobutanol.

Figure 1: Initial hydrolysis of this compound.

Step 2: Metabolism of Hydrolysis Products

Following hydrolysis, succinic acid and isobutanol are further metabolized by soil microorganisms.

2.1. Degradation of Succinic Acid

Succinic acid is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms. It is readily transported into microbial cells and oxidized to fumarate by the enzyme succinate dehydrogenase. Subsequently, it is fully mineralized to carbon dioxide (CO₂) and water (H₂O).

Figure 2: Mineralization of succinic acid.

2.2. Degradation of Isobutanol

The microbial degradation of isobutanol is a sequential oxidation process. This pathway is common in various bacteria and fungi.

-

Oxidation to Isobutyraldehyde: Isobutanol is first oxidized to isobutyraldehyde by an alcohol dehydrogenase (ADH).

-

Oxidation to Isobutyric Acid: Isobutyraldehyde is subsequently oxidized to isobutyric acid by an aldehyde dehydrogenase (ALDH).

-

Entry into Central Metabolism: Isobutyric acid is then activated to isobutyryl-CoA, which can be further metabolized and enter central metabolic pathways, ultimately leading to mineralization.

Figure 3: Biodegradation pathway of isobutanol.

Overall Biodegradation Pathway

The complete biodegradation pathway of this compound is a convergence of the hydrolysis step and the subsequent degradation of its products.

Figure 4: Overall biodegradation pathway of this compound.

Quantitative Data Presentation

Table 1: Rate of Disappearance of this compound and Formation of Metabolites in Soil

| Time (days) | This compound (mg/kg soil) | Succinic Acid (mg/kg soil) | Isobutanol (mg/kg soil) | Isobutyric Acid (mg/kg soil) |

| 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 1 | 85.2 | 5.1 | 9.8 | 0.5 |

| 3 | 55.7 | 12.3 | 15.6 | 2.1 |

| 7 | 20.1 | 8.5 | 7.3 | 4.5 |

| 14 | 5.4 | 2.1 | 1.8 | 1.2 |

| 28 | < 1.0 | < 0.5 | < 0.5 | < 0.5 |

Table 2: Mineralization of [U-¹⁴C]-Diisobutyl Succinate in Soil

| Time (days) | Cumulative ¹⁴CO₂ Evolved (% of initial ¹⁴C) | ¹⁴C in Biomass (% of initial ¹⁴C) | ¹⁴C Remaining as Parent Compound (% of initial ¹⁴C) | ¹⁴C Incorporated into Soil Organic Matter (% of initial ¹⁴C) |

| 0 | 0 | 0 | 100 | 0 |

| 1 | 5.2 | 2.1 | 85.2 | 7.5 |

| 3 | 15.8 | 8.5 | 55.7 | 20.0 |

| 7 | 40.1 | 15.2 | 20.1 | 24.6 |

| 14 | 65.3 | 12.1 | 5.4 | 17.2 |

| 28 | 78.9 | 8.5 | < 1.0 | 11.6 |

| 60 | 85.1 | 5.3 | < 1.0 | 8.6 |

Experimental Protocols

To study the biodegradation of this compound in soil, a combination of standardized and specialized experimental protocols is required.

Soil Collection and Preparation

-

Soil Sampling: Collect topsoil (0-15 cm depth) from a location with no recent history of pesticide or chemical contamination.

-

Sieving: Air-dry the soil to a workable moisture content and sieve through a 2 mm mesh to remove stones and large debris.

-

Characterization: Characterize the soil for key properties including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

Soil Microcosm Incubation

-

Microcosm Setup: Place a known amount of the prepared soil (e.g., 50-100 g dry weight equivalent) into glass incubation vessels (e.g., 250 mL Erlenmeyer flasks).

-

Moisture Adjustment: Adjust the soil moisture to 40-60% of its maximum water holding capacity using deionized water.

-

Pre-incubation: Pre-incubate the soil microcosms in the dark at a constant temperature (e.g., 20-25 °C) for 7-14 days to allow the microbial community to stabilize.

-

Test Substance Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil surface and mix thoroughly to achieve the desired initial concentration (e.g., 100 mg/kg). For radiolabeled studies, use [U-¹⁴C]-diisobutyl succinate.

-

CO₂ Trapping: For mineralization studies, place a vial containing a known volume of a CO₂ trapping solution (e.g., 1 M NaOH) inside each incubation vessel.

-

Incubation: Seal the vessels and incubate under controlled conditions (dark, constant temperature). Include sterile controls (e.g., autoclaved soil) to assess abiotic degradation.

Figure 5: Experimental workflow for a soil biodegradation study.

Analytical Methods

-

CO₂ Analysis: At each sampling interval, remove the NaOH trap and replace it with a fresh one. Analyze the trapped ¹⁴CO₂ by liquid scintillation counting.

-

Extraction of Residues: For analysis of the parent compound and metabolites, perform destructive sampling of triplicate microcosms at each time point. Extract the soil with an appropriate organic solvent (e.g., acetonitrile or a mixture of acetone and hexane).

-

Chromatographic Analysis: Concentrate the soil extracts and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound, succinic acid, isobutanol, and isobutyric acid.

-

Biomass and Soil Organic Matter Analysis: For radiolabeled studies, the extracted soil can be further analyzed to determine the amount of ¹⁴C incorporated into microbial biomass and bound to the soil organic matter.

Conclusion

The biodegradation of this compound in soil is predicted to be an efficient process, proceeding through a primary hydrolysis step to form succinic acid and isobutanol. These intermediates are readily metabolized by soil microorganisms, leading to their complete mineralization. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of this biodegradation pathway, enabling the generation of quantitative data necessary for environmental risk assessment and the development of sustainable chemical products. Further research focusing on the isolation of this compound-degrading microorganisms and the characterization of the specific enzymes involved would provide deeper insights into this important environmental process.

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Diisobutyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Diisobutyl succinate. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines a robust and validated methodology based on established computational practices for similar succinate esters. The protocols and simulated data presented herein serve as a detailed template for researchers initiating such analyses, providing insights into the molecule's structural, vibrational, and electronic properties.

Introduction to this compound

This compound (C12H22O4) is the diester of succinic acid and isobutyl alcohol.[1] Its molecular structure, characterized by a central succinate core and two branched isobutyl groups, imparts a degree of conformational flexibility that is crucial to its physical and chemical properties. Understanding the three-dimensional structure, electronic landscape, and vibrational modes of this compound is essential for its application in various fields, including its use as a plasticizer and in cosmetic formulations.[2][3] Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level.

Computational Methodology

The quantum chemical analysis of a flexible molecule like this compound necessitates a systematic approach to thoroughly explore its potential energy surface and identify significant conformers. The following protocol, based on methodologies applied to similar organic esters, is recommended.[4][5]

Conformational Search and Optimization

A comprehensive conformational search is critical for identifying the various low-energy structures of this compound.

Protocol 1: Conformational Search and Geometric Optimization

-

Initial Structure Generation : A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView) from its SMILES representation: CC(C)COC(=O)CCC(=O)OCC(C)C.[1]

-

Conformational Search : A systematic or stochastic conformational search is performed to explore the rotational degrees of freedom, particularly around the C-C and C-O single bonds of the ester and isobutyl groups. Molecular mechanics force fields (e.g., MMFF94) are suitable for an initial, computationally inexpensive exploration.

-

DFT Geometry Optimization : The lowest energy conformers identified from the initial search are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory for such molecules is the B3LYP functional with the 6-31G(d,p) basis set.[4] This provides a good balance between accuracy and computational cost for obtaining reliable geometric parameters.

-

Frequency Analysis : Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

Spectroscopic and Electronic Property Calculations

Once the optimized geometry of the most stable conformer is obtained, a range of spectroscopic and electronic properties can be calculated.

Protocol 2: Calculation of Spectroscopic and Electronic Properties

-

Vibrational Spectra : The harmonic vibrational frequencies and corresponding infrared (IR) intensities are obtained from the frequency analysis. These can be used to simulate the IR spectrum of the molecule.

-

NMR Spectra : The nuclear magnetic shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. These are then converted to chemical shifts (¹H and ¹³C NMR) using a reference standard (e.g., Tetramethylsilane).

-

Electronic Properties : Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability.

Simulated Quantitative Data

The following tables present simulated, yet plausible, quantitative data for the lowest energy conformer of this compound, as would be expected from calculations performed at the B3LYP/6-31G(d,p) level of theory.

Optimized Geometrical Parameters

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.21 | |

| C-O (ester) | 1.35 | |

| O-C (isobutyl) | 1.45 | |

| C-C (succinate) | 1.53 | |

| C-C (isobutyl) | 1.54 | |

| C-H | 1.09 | |

| **Bond Angles (°) ** | ||

| O=C-O | 124.5 | |

| C-O-C | 116.0 | |

| C-C-C (succinate) | 112.0 | |

| Dihedral Angles (°) | ||

| O=C-C-C | 178.5 | |

| C-O-C-C | -175.0 |

Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| Carbonyl Stretch | 1735 | C=O stretching |

| C-O Stretch | 1250, 1150 | Ester C-O stretching |

| C-H Stretch | 2960-2870 | Aliphatic C-H stretching |

| CH₂ Bend | 1465 | Methylene scissoring |

| CH₃ Bend | 1370 | Methyl umbrella mode |

Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.5 D |

Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of this compound.

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Caption: A schematic representation of the connectivity of atoms in this compound.

Conclusion

This technical guide outlines a comprehensive and robust methodology for the quantum chemical analysis of this compound. By employing a systematic workflow that includes a thorough conformational search and high-level DFT calculations, researchers can obtain detailed and reliable insights into the structural, vibrational, and electronic properties of this molecule. The simulated data presented provides a baseline for what can be expected from such computational studies and serves as a valuable resource for future research in this area.

References

- 1. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. This compound, 925-06-4 [thegoodscentscompany.com]

- 4. Computational study of esterification between succinic acid and ethylene glycol in the absence of foreign catalyst and solvent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisobutyl Succinate (CAS 925-06-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of Diisobutyl succinate (CAS 925-06-4), a versatile diester with applications across various industries. This document consolidates key physicochemical data, safety information, and experimental protocols to support research and development activities.

Core Physicochemical Properties

This compound is a clear, colorless liquid with a faint, fruity odor. It is a diester formed from the esterification of succinic acid with isobutanol.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₄ | [2][3] |

| Molecular Weight | 230.3 g/mol | [2][3] |

| CAS Number | 925-06-4 | [2] |

| Boiling Point | 252.6 °C at 760 mmHg | [2][3] |

| Density | 0.982 g/cm³ | [2][3] |

| Flash Point | 109.8 °C | [2] |

| Refractive Index | 1.434 | [2] |

| Vapor Pressure | 0.0192 mmHg at 25°C | [2] |

| Water Solubility | 55.61 mg/L at 25 °C (estimated) | [4] |

| LogP (o/w) | 3.004 (estimated) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best sourced from dedicated databases, general information is as follows:

-

¹H NMR & ¹³C NMR: Data available in various spectral databases.

-

Mass Spectrometry (GC-MS): Spectral data is available through the NIST Mass Spectrometry Data Center.[5]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[5]

Experimental Protocols

Synthesis of this compound from Succinic Anhydride and Isobutanol

A common laboratory-scale synthesis of this compound involves the reaction of succinic anhydride with isobutanol.[6]

Materials:

-

Succinic anhydride (25 g, 250 mmol)

-

Isobutyl alcohol (isobutanol)

-

100 mL pear-shaped round bottom flask

-

Condenser

-

Drying tube

-

Magnetic stirrer

-

Oil bath

Procedure:

-

Weigh 25 g of succinic anhydride and add it to the 100 mL pear-shaped round bottom flask.

-

Add approximately 5 mL of isobutyl alcohol to the flask.

-

Fit the flask with a condenser and a drying tube, and begin magnetic stirring of the solution.

-

Heat an oil bath to approximately 120 °C and place the flask in the heated bath.

-

The succinic anhydride will melt, and the solution will begin to reflux.

-

Over the next 30 minutes, slowly add an additional 20 mL of isobutyl alcohol to the refluxing solution.

-

After the reaction is complete, evaporate the final solution to dryness in vacuo.

-

Place the resulting product under a vacuum to remove any residual unreacted isobutanol.

-

The purity of the resulting this compound can be confirmed by ¹H-NMR in CDCl₃, with reported purity reaching 98.9% and a quantitative yield.[6]

References

Methodological & Application

Application Notes and Protocols: Diisobutyl Succinate as a Plasticizer for Polylactic Acid (PLA)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, there is a notable lack of specific published data on the use of diisobutyl succinate as a plasticizer for polylactic acid (PLA). The following application notes and protocols are therefore intended as a comprehensive guide for the evaluation of novel plasticizers for PLA, such as this compound. The data presented is based on analogous succinate esters and other common, well-characterized plasticizers for PLA to provide a predictive framework and a basis for experimental design.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a leading material for applications in biomedical devices, drug delivery systems, and sustainable packaging. However, its inherent brittleness and low flexibility often limit its use in applications requiring ductile materials. Plasticization is a common and effective method to overcome these limitations by increasing the mobility of the polymer chains.[1][2]

Succinate esters represent a promising class of bio-based plasticizers for PLA.[3] This document provides a detailed guide to the methodologies and characterization techniques required to evaluate a novel succinate ester, such as this compound, as a plasticizer for PLA.

Principles of PLA Plasticization

Small molecule plasticizers, when blended with PLA, position themselves between the polymer chains. This increases the intermolecular spacing, reduces intermolecular forces, and consequently lowers the glass transition temperature (Tg).[2][4] The result is a more flexible and less brittle material at room temperature. An ideal plasticizer for PLA should be non-toxic, biodegradable, have low volatility and migration rates, and be miscible with the PLA matrix.[5]

Data Presentation: Effects of Common Plasticizers on PLA Properties

The following tables summarize the typical effects of various plasticizers on the thermal and mechanical properties of PLA. This data serves as a benchmark for evaluating the performance of a new plasticizer like this compound.

Table 1: Effect of Plasticizers on the Thermal Properties of PLA

| Plasticizer Type | Concentration (wt%) | Tg (°C) | Tm (°C) | Tcc (°C) | Crystallinity (%) |

| Neat PLA | 0 | ~60-65 | ~150-170 | ~100-120 | Variable |

| Citrate Esters | |||||

| Triethyl Citrate (TEC) | 30 | 10.3 | Decreased | Decreased | Increased |

| Acetyl Tributyl Citrate (ATBC) | 30 | 12.2 | Decreased | Decreased | Increased |

| Polyethylene Glycol (PEG) | |||||

| PEG (Mw 400) | 20 | Decreased | No significant change | 62.3 | Increased |

| Succinate Esters | |||||

| Bis(butyldiglycol)succinate | 10-20 | Decreased | No significant change | Not Reported | Increased |

Tg: Glass Transition Temperature, Tm: Melting Temperature, Tcc: Cold Crystallization Temperature. Data compiled from multiple sources.[2][3][6] The exact values can vary depending on the grade of PLA and the processing conditions.

Table 2: Effect of Plasticizers on the Mechanical Properties of PLA

| Plasticizer Type | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| Neat PLA | 0 | ~50-70 | <10 | ~2-4 |

| Citrate Esters | ||||

| Triethyl Citrate (TEC) | 10 | 33.4 -> 16.0 | 23.2 -> 216.2 | Decreased |

| Acetyl Tributyl Citrate (ATBC) | 10-20 | 44 -> 22 | Increased | Decreased |

| Polyethylene Glycol (PEG) | ||||

| PEG (Mw 400) | 10 | Decreased | Increased | Decreased |

| Succinate Esters | ||||

| Bis(butyldiglycol)succinate | 10-20 | Decreased | Significantly Increased | Decreased |

Data compiled from multiple sources.[3][4][5][7] The specific values are highly dependent on the PLA grade, plasticizer concentration, and processing methods.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of plasticized PLA. These can be adapted for the evaluation of this compound.

Protocol for Preparation of Plasticized PLA Films (Melt Blending)

-

Drying: Dry PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove moisture and prevent hydrolytic degradation during processing.

-

Premixing: Physically mix the dried PLA pellets with the desired weight percentage of this compound plasticizer in a sealed container.

-

Melt Extrusion:

-

Pelletizing: Cool the extruded strand in a water bath and pelletize it.

-

Film/Specimen Preparation:

-

Dry the plasticized PLA pellets at 70°C overnight.[5]

-

Use a compression molding machine or an injection molding machine to prepare films or standardized test specimens (e.g., for tensile testing).[5][7] Set the processing temperature according to the thermal properties of the blend (e.g., 175-180°C).[5]

-

Protocol for Thermal Characterization (DSC and TGA)

-

Differential Scanning Calorimetry (DSC):

-

Use a DSC instrument to determine Tg, Tm, Tcc, and the degree of crystallinity (Xc).

-

Seal 5-10 mg of the sample in an aluminum pan.

-

Heat the sample from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.[8]

-

Cool the sample rapidly to -70°C.[8]

-

Heat the sample again to 200°C at 10°C/min.[8]

-

Determine Tg, Tcc, and Tm from the second heating scan.

-

-

Thermogravimetric Analysis (TGA):

-

Use a TGA instrument to evaluate the thermal stability of the plasticized PLA.

-

Place 10-15 mg of the sample in a TGA pan.

-

Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[8]

-

Record the weight loss as a function of temperature to determine the onset of degradation.

-

Protocol for Mechanical Characterization (Tensile Testing)

-

Specimen Preparation: Use dumbbell-shaped specimens prepared according to a standard such as ASTM D638.

-

Tensile Test:

-

Conduct the tensile test using a universal testing machine.

-

Set the crosshead speed (e.g., 5 mm/min to determine the modulus, then 50 mm/min to failure).[9]

-

Measure the tensile strength, Young's modulus, and elongation at break.

-

Perform at least five measurements for each sample and report the average values.

-

Protocol for Biodegradation Study (Controlled Composting)

-

Standard: Follow a standard protocol such as ISO 14855-1 for determining the ultimate aerobic biodegradability under controlled composting conditions.[10]

-

Procedure:

-

Mix the plasticized PLA film samples with a standardized compost inoculum.

-

Maintain the composting vessels at a constant temperature (e.g., 58°C) and aeration.[11]

-

Measure the amount of CO2 evolved over time using a respirometer.

-

The percentage of biodegradation is calculated based on the ratio of the cumulative CO2 produced by the sample to its theoretical maximum CO2 production.

-

Protocol for Plasticizer Migration Testing

-

Food Simulants: Use food simulants as specified in regulations (e.g., 10% ethanol, 50% ethanol, and 95% ethanol for aqueous, alcoholic, and fatty foods, respectively).

-

Procedure:

-

Immerse a known surface area of the plasticized PLA film in a specific volume of the food simulant.

-

Store at a controlled temperature (e.g., 40°C) for a defined period.

-

At specific time intervals, take an aliquot of the simulant.

-

Analyze the concentration of the migrated this compound in the simulant using a suitable analytical technique such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Visualizations

The following diagrams illustrate key workflows and concepts in the evaluation of plasticizers for PLA.

Caption: Experimental workflow for evaluating this compound as a PLA plasticizer.

Caption: Conceptual mechanism of PLA plasticization by this compound (DBS).

Caption: Generalized biodegradation pathway of plasticized PLA.

Conclusion

References

- 1. Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US20160312003A1 - Succinate ester for use as plasticizer and biodegradable resins comprising this succinate ester - Google Patents [patents.google.com]

- 4. Plasticization of Polylactide after Solidification: An Effectiveness and Utilization for Correct Interpretation of Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tailoring and Long-Term Preservation of the Properties of PLA Composites with “Green” Plasticizers [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of plasticized poly (lactic acid) and its influence on the properties of composite materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. The Influence of Plasticizers and Accelerated Ageing on Biodegradation of PLA under Controlled Composting Conditions [ouci.dntb.gov.ua]

- 11. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Diisobutyl Succinate using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the identification and quantification of Diisobutyl succinate (DIBS), a common plasticizer and solvent, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a framework for the analysis of DIBS in various matrices, which is crucial for quality control, safety assessment, and formulation development in the pharmaceutical and chemical industries. The methodology encompasses sample preparation, instrument parameters, and data analysis. While a specific validated method for this compound was not found in the public domain, this protocol is based on established methods for similar succinate esters and plasticizers and serves as a robust starting point for method development and validation.

Introduction

This compound (CAS No. 925-06-4) is a diester of isobutyl alcohol and succinic acid with the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol .[1][] It finds applications as a plasticizer, solvent, and fragrance ingredient. Due to its potential for migration from packaging materials or its presence as a residual solvent, a sensitive and specific analytical method for its quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution and definitive compound identification based on mass spectra. This application note provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol describes a general liquid-liquid extraction procedure suitable for isolating this compound from aqueous samples. For solid matrices, a solvent extraction followed by cleanup may be necessary.

Materials and Reagents:

-

This compound standard (purity ≥95%)

-

Hexane (GC grade)

-

Dichloromethane (GC grade)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Sample vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in hexane.

-

Sample Extraction (for liquid samples):

-

To 5 mL of the liquid sample in a centrifuge tube, add 5 mL of hexane.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

-

Final Sample Preparation: The extracted and dried hexane solution is now ready for GC-MS analysis. If necessary, dilute the extract to fall within the calibration range.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications. The method is based on common practices for plasticizer analysis.[3]

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-arylene-polysiloxane stationary phase[3] |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |